molecular formula C9H13NO2 B14287211 2-Methoxy-N-(methoxymethyl)aniline CAS No. 115163-00-3

2-Methoxy-N-(methoxymethyl)aniline

Cat. No.: B14287211
CAS No.: 115163-00-3
M. Wt: 167.20 g/mol
InChI Key: ICMNOSCVSZFSLQ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(methoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methoxymethyl group, and the hydrogen atom in the ortho position of the benzene ring is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-N-(methoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Methoxy-N-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(methoxymethyl)aniline involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    N-Methoxymethyl aniline: Lacks the methoxy group on the benzene ring, affecting its reactivity.

    2-Methoxy-N-methylaniline: Similar structure but with different substitution patterns, leading to different chemical properties.

Uniqueness

2-Methoxy-N-(methoxymethyl)aniline is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

115163-00-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-methoxy-N-(methoxymethyl)aniline

InChI

InChI=1S/C9H13NO2/c1-11-7-10-8-5-3-4-6-9(8)12-2/h3-6,10H,7H2,1-2H3

InChI Key

ICMNOSCVSZFSLQ-UHFFFAOYSA-N

Canonical SMILES

COCNC1=CC=CC=C1OC

Origin of Product

United States

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